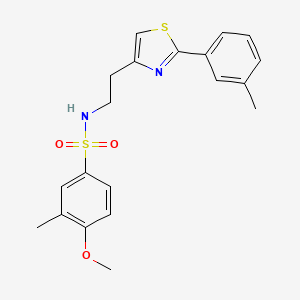

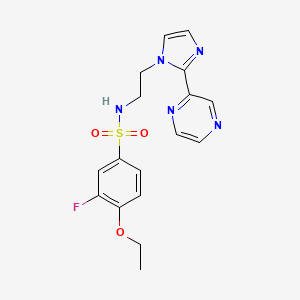

4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

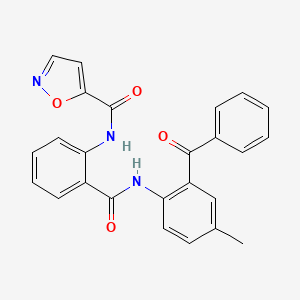

Introduction 4-Methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative. These compounds are known for their varied applications in medicine and industry. The specific compound under discussion is a complex organic molecule with potential applications in various fields due to its unique chemical structure.

Synthesis Analysis The synthesis of benzenesulfonamide derivatives like 4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps and yields products with high specificity. For instance, the synthesis of a related compound, N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, was achieved in 75-84% overall chemical yield through a multi-step process, including O-[(11)C]-methylation (Gao, Xu, Wang, & Zheng, 2014).

Molecular Structure Analysis The molecular structure of benzenesulfonamide compounds is characterized by the presence of a sulfonamide group attached to a benzene ring. This structure is crucial in determining the compound's chemical behavior and reactivity. For example, the crystal structure of 4-(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl) benzenesulfonamide shows a monoclinic space group, illustrating the compound's complex geometric configuration (Yıldız, Ünver, Erdener, & Iskeleli, 2010).

Chemical Reactions and Properties Benzenesulfonamide derivatives participate in various chemical reactions due to their active functional groups. For instance, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, a similar compound, exhibits C—H⋯πaryl interactions in its crystal structure, influencing its chemical reactivity (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).

Physical Properties Analysis The physical properties of benzenesulfonamide derivatives, including melting points, solubility, and crystalline structures, are influenced by their molecular arrangements. For example, the crystal structure and physical characteristics of a related compound, 2,4-dichlorobenzenesulfonamide derived from 2-amino-4-(2,5-dimethoxyphenyl)thiazole, were detailed, revealing insights into its stability and physical state (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

- The compound has been used in the synthesis of new zinc phthalocyanine derivatives characterized by high singlet oxygen quantum yields. These derivatives show promising applications in photodynamic therapy due to their significant fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them potential Type II photosensitizers for treating cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

UV Protection and Antimicrobial Properties

- The compound is part of a group of benzenesulfonamides designed to enhance the dyeability of cotton fabrics while providing additional functionalities. Fabrics treated with these compounds exhibit excellent fastness along with effective UV protection and antimicrobial properties, showcasing the compound's role in fabric finishing processes (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Crystallographic Studies and Molecular Interactions

- The compound is mentioned in studies focusing on crystal structures, where it helps understand molecular interactions and tautomeric forms. The structural studies reveal differences in intramolecular hydrogen bonding and the orientation of functional groups, providing insights into the crystalline forms and molecular cohesion (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).

Synthesis and Bioactivity

- The compound plays a role in synthesizing various benzenesulfonamide derivatives with potential bioactivity. For instance, its derivatives have been studied for anticancer activity, showing promising results against specific human cancer cell lines. This points to the compound's role in developing potential therapeutic agents (Kumar et al., 2015).

Future Directions

Given the biological activity of related compounds, it could be worthwhile to investigate the biological activity of this compound further. This could involve in vitro testing against various biological targets, or in vivo testing in appropriate animal models. If promising activity is found, the compound could then be optimized through medicinal chemistry techniques .

properties

IUPAC Name |

4-methoxy-3-methyl-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S2/c1-14-5-4-6-16(11-14)20-22-17(13-26-20)9-10-21-27(23,24)18-7-8-19(25-3)15(2)12-18/h4-8,11-13,21H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMYASNWFSGTQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2488882.png)

![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)

![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)

![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)